molecular formula C8H5FN2OS B1411811 5-Fluoro-2-mercaptoquinazolin-4(3H)-one CAS No. 1098336-84-5

5-Fluoro-2-mercaptoquinazolin-4(3H)-one

Cat. No.: B1411811
CAS No.: 1098336-84-5
M. Wt: 196.2 g/mol
InChI Key: HQCPQXPYVZZUJL-UHFFFAOYSA-N
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Description

5-Fluoro-2-mercaptoquinazolin-4(3H)-one is a heterocyclic compound that belongs to the quinazoline family. Quinazolines are known for their diverse biological activities and are often used as scaffolds in medicinal chemistry. The presence of a fluorine atom and a mercapto group in this compound may impart unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-2-mercaptoquinazolin-4(3H)-one typically involves the following steps:

    Starting Materials: The synthesis may start from 2-aminobenzonitrile and 5-fluorobenzoyl chloride.

    Cyclization: The intermediate formed undergoes cyclization in the presence of a base such as sodium hydroxide or potassium carbonate.

    Introduction of Mercapto Group: The mercapto group can be introduced using thiourea or hydrogen sulfide under acidic or basic conditions.

Industrial Production Methods

Industrial production methods may involve optimizing the reaction conditions to increase yield and purity. This could include:

    Catalysts: Using catalysts to enhance reaction rates.

    Solvents: Selecting appropriate solvents to dissolve reactants and intermediates.

    Temperature and Pressure: Controlling temperature and pressure to favor desired reactions.

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-2-mercaptoquinazolin-4(3H)-one can undergo various chemical reactions, including:

    Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The compound can be reduced to form corresponding thiols or amines.

    Substitution: The fluorine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Ammonia, thiols, amines.

Major Products

    Oxidation Products: Disulfides, sulfonic acids.

    Reduction Products: Thiols, amines.

    Substitution Products: Aminoquinazolines, thioquinazolines.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-Fluoro-2-mercaptoquinazolin-4(3H)-one may involve:

    Molecular Targets: Binding to specific enzymes or receptors.

    Pathways: Modulating signaling pathways involved in cell growth, apoptosis, or metabolism.

Comparison with Similar Compounds

Similar Compounds

    2-Mercaptoquinazolin-4(3H)-one: Lacks the fluorine atom, which may affect its biological activity.

    5-Fluoroquinazolin-4(3H)-one: Lacks the mercapto group, which may influence its chemical reactivity.

    2-Amino-5-fluoroquinazoline: Contains an amino group instead of a mercapto group, leading to different chemical and biological properties.

Uniqueness

5-Fluoro-2-mercaptoquinazolin-4(3H)-one is unique due to the presence of both a fluorine atom and a mercapto group, which may confer distinct chemical reactivity and biological activity compared to other quinazoline derivatives.

Properties

IUPAC Name

5-fluoro-2-sulfanylidene-1H-quinazolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5FN2OS/c9-4-2-1-3-5-6(4)7(12)11-8(13)10-5/h1-3H,(H2,10,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQCPQXPYVZZUJL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)F)C(=O)NC(=S)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5FN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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